molecular formula C14H25NO4 B8177330 n-(Tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine

n-(Tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine

Cat. No.: B8177330
M. Wt: 271.35 g/mol
InChI Key: HNRIWKFZQIMXIP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-(Tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine: is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine, which facilitates the formation of the Boc-protected amine. The reaction conditions are generally mild, and the reaction can be performed at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis. The process involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: n-(Tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Deprotection: The major product formed is the free amine after the removal of the Boc group.

    Substitution: The products depend on the nature of the nucleophile used in the reaction.

Scientific Research Applications

n-(Tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-(tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine primarily involves the protection and deprotection of amine groups. The Boc group provides stability to the amine functionality during chemical reactions, preventing unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Uniqueness: n-(Tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine is unique due to its specific structure, which includes a cyclohexyl group and a methyl group attached to the glycine backbone. This structural uniqueness imparts specific chemical properties and reactivity, making it valuable in specialized synthetic applications.

Properties

IUPAC Name

(2S)-2-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRIWKFZQIMXIP-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](C1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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